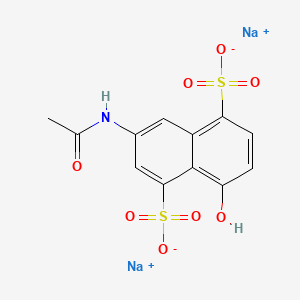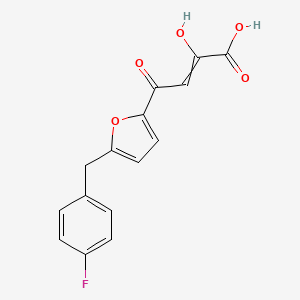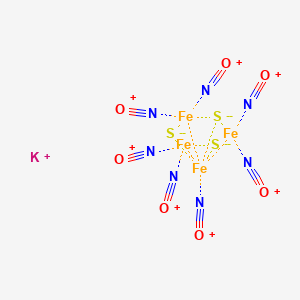
Roussin's black salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Roussin’s black salt is a chemical compound with the formula KFe₄S₃(NO)₇. It consists of the potassium salt of the [Fe₄S₃(NO)₇]⁻ anion, a metal nitrosyl compound. First described by Zacharie Roussin in 1858, it is one of the first synthetic iron-sulfur clusters along with the red salt also bearing his name .
Métodos De Preparación
Roussin’s black salt is produced by the reaction of nitrous acid, potassium hydroxide, potassium sulfide, and iron(II) sulfate in aqueous solution . The reaction conditions typically involve:
- Dissolving sodium nitrite in deionized water.
- Adding ammonium sulfide solution and heating the mixture to boiling.
- Adding a solution of iron(II) sulfate heptahydrate, which turns the solution black.
- Slowly adding ammonium hydroxide to the mixture .
This compound can also be formed by the conversion of Roussin’s red salt in mildly acidic conditions. This reaction is reversible, and Roussin’s red salt is reformed upon alkalization of the reaction solution .
Análisis De Reacciones Químicas
Roussin’s black salt undergoes various chemical reactions, including:
Oxidation and Reduction: It can be oxidized or reduced under different conditions, leading to the formation of various iron-sulfur-nitrosyl complexes.
Substitution Reactions: The nitrosyl groups can be substituted by other ligands under specific conditions.
Photoreactions: Under irradiation, Roussin’s black salt can release nitric oxide and form iron(II) compounds.
Common reagents used in these reactions include nitrous acid, potassium hydroxide, potassium sulfide, and iron(II) sulfate . Major products formed from these reactions include different iron-sulfur-nitrosyl complexes and nitric oxide .
Aplicaciones Científicas De Investigación
Roussin’s black salt has several scientific research applications:
Chemistry: It is used as a nitric oxide donor in various chemical reactions.
Biology: It exhibits antibacterial activity and has been used in food processing applications.
Medicine: Roussin’s black salt has shown potential in cancer therapy due to its nitric oxide-releasing properties.
Industry: It is used in the synthesis of nanoparticles for antibacterial applications.
Mecanismo De Acción
The mechanism by which Roussin’s black salt exerts its effects involves the release of nitric oxide. In biological systems, nitric oxide can interact with various molecular targets, including enzymes and proteins, leading to cytotoxic effects . In cancer therapy, the release of nitric oxide can induce DNA damage, mitochondrial dysfunction, and lipid peroxidation, leading to cell death .
Comparación Con Compuestos Similares
Roussin’s black salt is unique due to its structure and nitric oxide-releasing properties. Similar compounds include:
Roussin’s red salt: Another iron-sulfur-nitrosyl complex with a different structure and properties.
Dinitrosyl iron complexes: These complexes also release nitric oxide but have different structural characteristics and reactivity.
Roussin’s black salt stands out due to its specific cluster geometry and the ability to undergo reversible transformations between its red and black forms .
Propiedades
Número CAS |
37305-51-4 |
|---|---|
Fórmula molecular |
Fe4KN7O7S3+2 |
Peso molecular |
568.7 g/mol |
Nombre IUPAC |
potassium;azanylidyneoxidanium;iron;trisulfide |
InChI |
InChI=1S/4Fe.K.7NO.3S/c;;;;;7*1-2;;;/q;;;;8*+1;3*-2 |
Clave InChI |
ARYGRUKSEUWFGF-UHFFFAOYSA-N |
SMILES canónico |
N#[O+].N#[O+].N#[O+].N#[O+].N#[O+].N#[O+].N#[O+].[S-2].[S-2].[S-2].[K+].[Fe].[Fe].[Fe].[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


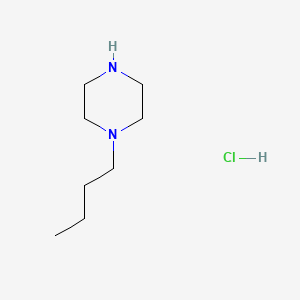
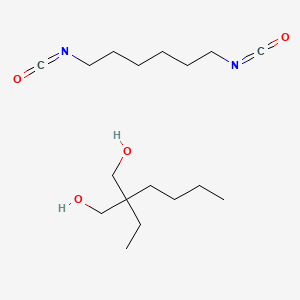
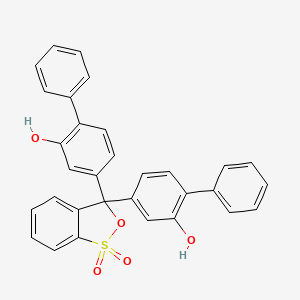
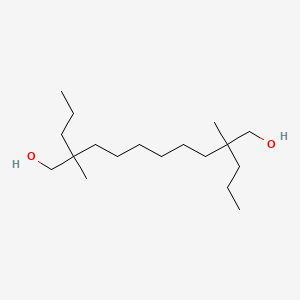
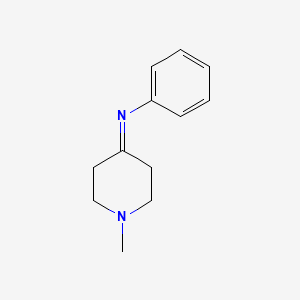
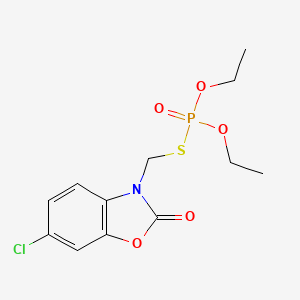
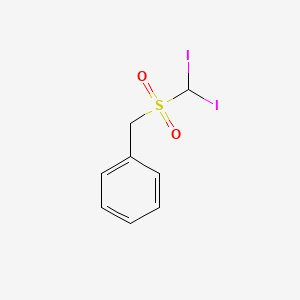



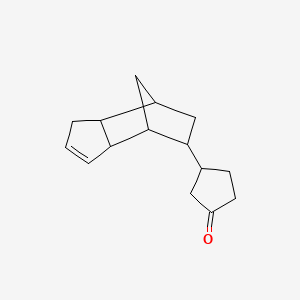
![1-benzoyl-4-methyl-6-[(4-methylphenyl)amino]-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B12687511.png)
